2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid
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Overview
Description
2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid can be achieved through various methods, including cyclization and cycloaddition reactions, nucleophilic substitution of halogen atoms, and direct fluorination . One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of environmentally benign organoboron reagents and mild reaction conditions to ensure high yield and purity . The process may also involve the use of green solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions, especially involving the fluorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological activities, such as antibacterial and antiviral agents .
Scientific Research Applications
2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in critical biological processes . This inhibition can lead to the suppression of bacterial growth or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methoxy groups enhances its stability and reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-3-7-4-8(12(15)16)5-9(17-2)10(7)14-11(6)13/h3-5H,1-2H3,(H,15,16) |
InChI Key |
QBVWHKMSFVJCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1F)OC)C(=O)O |
Origin of Product |
United States |
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